Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- is a chemical compound that belongs to the class of formamides It is characterized by the presence of a brominated pyridine ring and a propynyl group attached to the nitrogen atom of the formamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with propargylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using solvents such as toluene or ethyl acetate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure the desired quality and purity.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The brominated pyridine ring and the propynyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-(5-bromo-3-methyl-2-pyridinyl)-N-methyl-: This compound has a similar structure but with a methyl group instead of a propynyl group.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.
Uniqueness
Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]- is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
820965-64-8 |
---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
N-[3-(5-bromopyridin-2-yl)prop-2-ynyl]formamide |
InChI |
InChI=1S/C9H7BrN2O/c10-8-3-4-9(12-6-8)2-1-5-11-7-13/h3-4,6-7H,5H2,(H,11,13) |
InChI Key |
YQKBVKROKHBEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C#CCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.